{1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}{4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE
Overview
Description
The compound {1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}{4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is a complex organic molecule featuring a pyrazole core with various functional groups attached
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against certain bacterial strains .
Medicine
In medicinal chemistry, this compound is being explored for its potential as an antileishmanial and antimalarial agent . Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments . Its chemical stability and reactivity make it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}{4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE typically involves multiple steps. One common route includes the nucleophilic addition–elimination reaction of intermediates with different hydrazine derivatives . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of phenolic and pyrazole groups allows for oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and methyl groups on the phenyl ring make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it disrupts the cell membrane of bacteria, leading to cell death . In antimalarial applications, it inhibits key enzymes involved in the parasite’s life cycle .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: Shares the phenolic structure but lacks the pyrazole and piperazine groups.
1,3-Dimethyl-1H-pyrazole: Contains the pyrazole core but lacks the phenolic and piperazine groups.
Uniqueness
What sets {1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}{4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[1-[(4-chloro-3,5-dimethylphenoxy)methyl]pyrazol-3-yl]-[4-[(1,3-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN6O2/c1-16-11-20(12-17(2)22(16)24)32-15-30-6-5-21(26-30)23(31)29-9-7-28(8-10-29)14-19-13-27(4)25-18(19)3/h5-6,11-13H,7-10,14-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGBVLTUXIRFRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCN2C=CC(=N2)C(=O)N3CCN(CC3)CC4=CN(N=C4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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